N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]butanamide is a small-molecule compound featuring a pyridazine core substituted with a methanesulfonyl group at the 6-position. The phenyl ring at the 3-position of pyridazine is further functionalized with a butanamide side chain. The methanesulfonyl group may enhance metabolic stability and solubility, while the butanamide moiety could influence binding affinity to biological targets such as kinases or nucleotide biosynthesis enzymes .
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-5-14(19)16-12-7-4-6-11(10-12)13-8-9-15(18-17-13)22(2,20)21/h4,6-10H,3,5H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZDIGROIAEUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide involves several steps. One common method includes the reaction of 3-(6-methanesulfonylpyridazin-3-yl)aniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid or bromine.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The pyridazine ring can interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Differences :
- Core Modification : The target compound lacks the 2-phenyl substitution on the butanamide chain present in F132-0040.
- Pharmacokinetic studies of similar compounds suggest that bulky aromatic substituents can prolong half-life but increase off-target binding risks .
| Property | N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]butanamide | F132-0040 |
|---|---|---|
| Butanamide Substitution | Unsubstituted | 2-phenyl |
| Therapeutic Target | Hypothesized: CTPS1 or kinases | Undisclosed (likely similar class) |
| Solubility | Moderate (methanesulfonyl enhances polarity) | Lower (due to 2-phenyl group) |
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(Cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Derivatives
Structural and Functional Contrasts :
- Heterocyclic Core : Replaces pyridazine with pyrimidine, introducing a chloropyridinyl group.
- Sulfonamide vs. Sulfonyl : The cyclopropanesulfonamido group in this derivative may enhance target selectivity for CTPS1 (cytidine triphosphate synthase 1), a key enzyme in nucleotide synthesis. In contrast, the methanesulfonyl group in the target compound could favor interactions with kinases or other sulfonyl-sensitive targets .
- Biological Activity: Patent data indicate that cyclopropanesulfonamido derivatives exhibit nanomolar-range inhibition of CTPS1, with efficacy in in vivo models of lymphoma. The target compound’s activity remains uncharacterized but may diverge due to core heterocycle differences .
| Property | This compound | CTPS1 Inhibitor Derivatives |
|---|---|---|
| Heterocyclic Core | Pyridazine | Pyrimidine/Chloropyridinyl |
| Sulfonyl/Sulfonamide | Methanesulfonyl | Cyclopropanesulfonamido |
| Reported Potency | Undetermined | IC₅₀: 10–50 nM (CTPS1 inhibition) |
| Therapeutic Indication | Hypothesized: Proliferative diseases | Confirmed: Lymphoma, solid tumors |
Key Research Findings and Hypotheses
Methanesulfonyl vs.
Pyridazine vs. Pyrimidine Cores : Pyridazine’s electron-deficient nature may alter binding kinetics in kinase assays, whereas pyrimidine derivatives are more commonly associated with nucleotide analog activity .
Substituent Effects : The absence of a 2-phenyl group in the target compound could reduce CYP450-mediated metabolism risks, improving safety profiles in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
